molecular formula C7H6Cl2N2S B1349784 1-(2,5-Dichlorophenyl)thiourea CAS No. 4949-85-3

1-(2,5-Dichlorophenyl)thiourea

Cat. No.: B1349784
CAS No.: 4949-85-3
M. Wt: 221.11 g/mol
InChI Key: UQCOANNCPUOZNW-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)thiourea is an organosulfur compound with the chemical formula C7H6Cl2N2S. It is a derivative of thiourea, where the phenyl group is substituted with two chlorine atoms at the 2 and 5 positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1-(2,5-Dichlorophenyl)thiourea plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as glutamate dehydrogenase . This inhibition can lead to alterations in metabolic pathways and cellular processes. Additionally, this compound has been shown to interact with various biomolecules, including proteins and nucleic acids, through binding interactions that can affect their function and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules, leading to changes in cellular responses. Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of specific genes, which can impact various cellular functions . Its influence on cellular metabolism includes changes in the levels of metabolites and the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, which can lead to downstream effects on metabolic pathways and cellular processes. Additionally, this compound can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . These binding interactions can result in changes in gene expression and enzyme activity, contributing to the overall biochemical effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. One of the primary metabolic pathways involves the oxidation of the sulfur moiety, which is catalyzed by FAD-containing monooxygenase . This oxidation can lead to the formation of metabolites that have distinct biological activities. Additionally, this compound can affect metabolic flux and the levels of specific metabolites, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)thiourea can be synthesized through several methods. One common method involves the reaction of 2,5-dichloroaniline with thiophosgene in the presence of a base such as pyridine. The reaction proceeds as follows:

2,5-Dichloroaniline+ThiophosgeneThis compound\text{2,5-Dichloroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} 2,5-Dichloroaniline+Thiophosgene→this compound

The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)thiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has been studied for its potential antibacterial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.

    Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.

Comparison with Similar Compounds

    Thiourea: The parent compound, which lacks the phenyl and chlorine substitutions.

    1-(2,4-Dichlorophenyl)thiourea: A similar compound with chlorine substitutions at different positions.

    1-(3,5-Dichlorophenyl)thiourea: Another similar compound with different chlorine substitution patterns.

Uniqueness: 1-(2,5-Dichlorophenyl)thiourea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 5 positions can enhance its stability and alter its interaction with biological targets, making it distinct from other thiourea derivatives.

Properties

IUPAC Name

(2,5-dichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCOANNCPUOZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197801
Record name Thiourea, (2,5-dichlorophenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4949-85-3
Record name N-(2,5-Dichlorophenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4949-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-(2,5-dichlorophenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, (2,5-dichlorophenyl)- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4949-85-3
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Record name 2,5-Dichlorophenylthiourea
Source FDA Global Substance Registration System (GSRS)
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